molecular formula C22H23N3O3S B1668406 塞拉匹啶 CAS No. 925448-93-7

塞拉匹啶

货号: B1668406
CAS 编号: 925448-93-7
分子量: 409.5 g/mol
InChI 键: NXQGEDVQXVTCDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Alzheimer's Disease

Cerlapirdine has been evaluated in several clinical trials for its efficacy in treating Alzheimer's disease. Notably:

  • Pilot Study (NCT00481520) : This study indicated a trend toward improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Cambridge Neuropsychological Test Automated Battery (CANTAB) over four weeks .
  • Phase II Study (NCT00895895) : This trial aimed to assess the change from baseline in ADAS-Cog scores over 24 weeks. However, no significant beneficial effects were observed on any primary or secondary endpoints at the conclusion of this study .

Schizophrenia

Cerlapirdine's potential extends to schizophrenia, where it has been tested for its effects on cognitive impairment:

  • Pilot Study : The treatment was found to be safe and well-tolerated, showing a dose-dependent improvement in cognitive performance as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) after 14 days .

Safety Profile

Clinical studies have reported no significant safety concerns associated with cerlapirdine. The compound demonstrated a favorable side effect profile with no serious adverse events noted during trials .

Pharmacokinetics

The pharmacokinetic profile of cerlapirdine has been characterized through studies involving absorption, distribution, metabolism, and excretion:

  • After administration of a single oral dose of 5 mg, approximately 70% absorption was observed. The majority of the drug was eliminated via feces, with minor urinary excretion. The unchanged drug constituted about 51% of total plasma exposure .

Data Tables

The following tables summarize key clinical trial findings and pharmacokinetic data related to cerlapirdine.

Table 1: Clinical Trial Outcomes for Cerlapirdine in Alzheimer's Disease

Trial NamePhaseDurationKey Findings
NCT00481520Pilot4 weeksTrend towards improvement in ADAS-Cog and CANTAB scores
NCT00895895Phase II24 weeksNo significant benefits observed on ADAS-Cog or other endpoints

Table 2: Pharmacokinetic Profile of Cerlapirdine

ParameterValue
Absorption~70%
Major route of eliminationFeces
Unchanged drug in plasma51%
Key metaboliteDesmethylcerlapirdine

准备方法

赛拉匹啶的合成涉及多个步骤反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保获得所需的高纯度产物 . 工业生产方法可能涉及在良好生产规范 (GMP) 下扩大这些反应的规模,以确保一致性和安全性。

化学反应分析

赛拉匹啶会经历各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物包括赛拉匹啶-N-氧化物和脱甲基赛拉匹啶 .

相似化合物的比较

生物活性

Cerlapirdine, also known as SAM-531, is a compound under investigation for its potential use in treating Alzheimer’s disease by acting as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is implicated in cognitive functions and neurodegenerative processes, making it a target of interest in Alzheimer's research. The biological activity of Cerlapirdine has been evaluated through various clinical trials, particularly focusing on its effects on cognitive function and memory.

Cerlapirdine exhibits its biological activity primarily through antagonism of the 5-HT6 receptor. This action is believed to enhance cholinergic neurotransmission and improve cognitive deficits associated with Alzheimer's disease. The compound's selectivity for the 5-HT6 receptor over other receptors is crucial for minimizing side effects and maximizing therapeutic efficacy.

Pharmacokinetics

The pharmacokinetic profile of Cerlapirdine indicates an oral bioavailability of approximately 24% . While specific metabolic pathways have not been extensively reported, the lack of significant drug interactions suggests a favorable safety profile in clinical settings .

Clinical Trials and Findings

Cerlapirdine has undergone several clinical trials to assess its efficacy in improving cognitive functions in patients with Alzheimer's disease. Below is a summary of notable studies:

Study Phase Endpoints Results
Pilot Study (NCT00481520)PilotMMSE, ADAS-Cog, CANTABTrend towards improvement observed on ADAS-Cog 11 and CANTAB after 4 weeks
Phase 2 Study (NCT00895895)Phase IIChange from baseline in ADAS-Cog 11 total scoresNo beneficial effects observed at the end of 24 weeks on any studied endpoints

Case Studies

In addition to controlled trials, case studies have provided insights into Cerlapirdine's potential benefits. One notable case involved a patient undergoing a multimodal treatment approach that included Cerlapirdine alongside other therapies. The patient exhibited improvements in cognitive function over time, although attributing these improvements solely to Cerlapirdine remains complex due to the combination of therapies used .

Efficacy and Safety

The efficacy of Cerlapirdine has been mixed based on available data. While early indications suggested potential cognitive improvements, subsequent phase II studies did not demonstrate statistically significant benefits across primary endpoints. Importantly, safety assessments across trials have shown no major adverse effects associated with Cerlapirdine administration, reinforcing its tolerability in human subjects .

Comparative Analysis with Other 5-HT6 Antagonists

Cerlapirdine's performance can be contextualized against other investigational drugs targeting the 5-HT6 receptor. For instance:

Compound K_i (nM) Efficacy in Alzheimer's Trials
CerlapirdineNot reportedMixed results; no significant improvement in phase II trials
Intepirdine0.23Showed some promise but ultimately failed to meet primary endpoints in later trials
Latrepirdine26Failed to show efficacy in phase III trials despite initial positive results

属性

IUPAC Name

N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQGEDVQXVTCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137232
Record name Cerlapirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925448-93-7
Record name N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925448-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerlapirdine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerlapirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerlapirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERLAPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cerlapirdine
Reactant of Route 2
Reactant of Route 2
Cerlapirdine
Reactant of Route 3
Reactant of Route 3
Cerlapirdine
Reactant of Route 4
Reactant of Route 4
Cerlapirdine
Reactant of Route 5
Reactant of Route 5
Cerlapirdine
Reactant of Route 6
Reactant of Route 6
Cerlapirdine
Customer
Q & A

Q1: What is the primary mechanism of action of Cerlapirdine?

A1: Cerlapirdine functions as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and blocks its activation by the natural neurotransmitter serotonin.

Q2: What is known about the metabolic fate of Cerlapirdine in the human body?

A3: A human study utilizing Accelerator Mass Spectrometry (AMS) revealed that after oral administration, Cerlapirdine is primarily eliminated through feces, with a smaller portion excreted in urine. [] Absorption was estimated to be at least 70%. [] The unchanged drug represents the major component in plasma, indicating significant systemic exposure. [] Desmethylcerlapirdine, a key metabolite, is primarily formed by CYP2C8 and CYP3A4 enzymes. []

Q3: What is the significance of using Accelerator Mass Spectrometry in studying Cerlapirdine metabolism?

A4: The study employed AMS due to the low radioactive dose of [14C]Cerlapirdine administered. [] This highly sensitive technique enabled comprehensive quantification of Cerlapirdine and its metabolites in plasma, urine, and feces, providing a detailed metabolic profile even with minimal drug exposure. []

Q4: Are there any known synthetic pathways for Cerlapirdine and its derivatives?

A5: Research has explored electrochemical methods for synthesizing 1H-indazole N-oxides, a structural class to which Cerlapirdine belongs. [] By utilizing different cathode materials, researchers achieved selective synthesis of 1H-indazole N-oxides and their subsequent deoxygenation to N-heteroaromatics. [] This methodology holds promise for developing efficient and scalable synthetic routes for Cerlapirdine and related compounds. []

Q5: What is the significance of understanding the structure-activity relationship (SAR) of Cerlapirdine?

A6: Investigating the SAR of Cerlapirdine is crucial for optimizing its pharmacological properties. [] By understanding how modifications to its chemical structure affect its potency, selectivity, and pharmacokinetic behavior, researchers can design improved analogs with enhanced therapeutic potential. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。